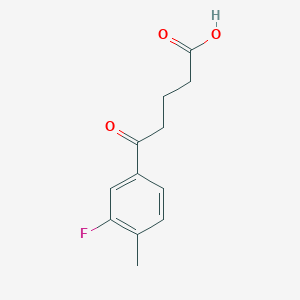

5-(3-Fluoro-4-methylphenyl)-5-oxovaleric acid

Description

Historical Context and Discovery

The development of 5-(3-Fluoro-4-methylphenyl)-5-oxovaleric acid can be traced to the broader historical context of fluorinated organic compound research that gained momentum in the latter half of the twentieth century. The compound was first catalogued in chemical databases in 2008, as evidenced by its creation date in the PubChem database. This timing coincides with the period when pharmaceutical and chemical researchers were increasingly recognizing the unique properties that fluorine substitution could impart to organic molecules. The systematic exploration of fluorinated ketone compounds gained particular attention following research into their potential as enzyme inhibitors and pharmaceutical intermediates.

The compound's development is closely linked to research into ezetimibe impurity profiling, where it serves as a working standard or secondary reference standard. This connection to pharmaceutical research reflects the broader trend in medicinal chemistry toward incorporating fluorinated compounds into drug development programs. The historical significance of this compound is further underscored by its registration with multiple regulatory agencies, including the Environmental Protection Agency DSSTox program, which assigned it the identifier DTXSID40645313.

Research into fluorinated β-keto acids, including 5-(3-Fluoro-4-methylphenyl)-5-oxovaleric acid, has been driven by the recognition that fluorine substitution can dramatically alter the biological activity and pharmacokinetic properties of organic molecules. The discovery and characterization of this particular compound represents part of a systematic effort to explore the chemical space occupied by fluorinated aromatic ketones and their potential applications in various fields of chemistry and biology.

Significance in Organic Chemistry Research

5-(3-Fluoro-4-methylphenyl)-5-oxovaleric acid holds considerable significance in organic chemistry research due to its unique combination of structural features that make it an excellent model compound for studying fluorine effects in organic systems. The compound's importance in synthetic organic chemistry is evidenced by its use in asymmetric preparation methods for fluorinated β-keto esters, where researchers have developed sophisticated approaches for creating stereogenic quaternary centers. These methodologies have demonstrated high yields and moderate to good diastereoselectivity, with the best results achieved using chiral auxiliaries such as 8-phenylmenthol.

The compound's significance extends to its role in mechanistic studies of fluorinated organic reactions. Research has shown that fluorinated ketones can serve as effective reversible inhibitors for various enzymatic systems, particularly in the context of viral protease inhibition. The electrophilic nature of the carbonyl group in fluorinated ketones, enhanced by the electron-withdrawing effects of the fluorine substituent, makes these compounds particularly suitable for forming reversible covalent bonds with nucleophilic residues in enzyme active sites.

In the broader context of fluorinated compound research, 5-(3-Fluoro-4-methylphenyl)-5-oxovaleric acid serves as an important reference point for understanding structure-activity relationships in fluorinated aromatic systems. The compound's dual functionality, containing both ketone and carboxylic acid groups, provides researchers with multiple reactive sites for further chemical modification and derivatization. This versatility has made it a valuable starting material for the synthesis of more complex fluorinated molecules and has contributed to its recognition as an important building block in fluorinated organic synthesis.

Classification and Nomenclature

5-(3-Fluoro-4-methylphenyl)-5-oxovaleric acid is systematically classified according to multiple nomenclature systems that reflect its complex structural features. The compound's official International Union of Pure and Applied Chemistry name is 5-(3-fluoro-4-methylphenyl)-5-oxopentanoic acid, which clearly delineates the positions of the fluorine and methyl substituents on the aromatic ring as well as the ketone and carboxylic acid functionalities. This systematic naming convention follows established protocols for describing substituted aromatic ketones with carboxylic acid side chains.

The compound is registered under Chemical Abstracts Service number 898765-93-0, which serves as its unique identifier in chemical databases worldwide. Additional identifiers include the MDL number MFCD01320082 and the DSSTox identifier DTXSID40645313, reflecting its recognition across multiple chemical information systems. The compound's molecular descriptor information includes its InChI string (InChI=1S/C12H13FO3/c1-8-5-6-9(7-10(8)13)11(14)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,15,16)) and InChI key (HUDQRZXOWPVVDO-UHFFFAOYSA-N), which provide standardized representations of its molecular structure.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 898765-93-0 |

| Molecular Formula | C12H13FO3 |

| Molecular Weight | 224.23 g/mol |

| International Union of Pure and Applied Chemistry Name | 5-(3-fluoro-4-methylphenyl)-5-oxopentanoic acid |

| MDL Number | MFCD01320082 |

| SMILES Notation | CC1=C(C=C(C=C1)C(=O)CCCC(=O)O)F |

The compound's classification within chemical taxonomy places it in the category of fluorinated organic compounds, specifically within the subclass of perfluoroalkyl and polyfluoroalkyl substances as recognized by the Environmental Protection Agency. This classification reflects the growing regulatory attention to fluorinated compounds and their environmental fate and transport properties.

Position in the Family of Fluorinated β-Keto Acids

5-(3-Fluoro-4-methylphenyl)-5-oxovaleric acid occupies a unique position within the family of fluorinated β-keto acids, distinguished by its specific substitution pattern and chain length. The compound belongs to a broader class of fluorinated ketones that have gained significant attention in medicinal chemistry due to their enhanced biological activity compared to their non-fluorinated analogs. Within this family, the compound is characterized by having the ketone functionality separated from the carboxylic acid by a four-carbon chain, classifying it as a δ-keto acid rather than a true β-keto acid, though it shares many chemical properties with β-keto acid systems.

The fluorine substitution at the meta position relative to the ketone group places this compound in a specific subset of fluorinated aromatic ketones that exhibit unique electronic properties. Research has demonstrated that the position of fluorine substitution significantly affects the reactivity and biological activity of these compounds. The meta-fluorinated compounds often show different binding patterns and inhibitory activities compared to their ortho- or para-fluorinated analogs, making the systematic study of positional isomers crucial for understanding structure-activity relationships.

Comparative studies within the fluorinated β-keto acid family have revealed that compounds like 5-(3-Fluoro-4-methylphenyl)-5-oxovaleric acid can serve as effective substrates for asymmetric synthesis reactions. The family includes related compounds such as 5-(4-fluorophenyl)-5-oxovaleric acid and 5-(2-fluorophenyl)-5-oxovaleric acid, each with distinct properties based on their fluorine substitution patterns. These structural variations allow researchers to probe the effects of fluorine position on molecular properties and reactivity.

| Compound | Fluorine Position | Molecular Weight | Chemical Abstracts Service Number |

|---|---|---|---|

| 5-(3-Fluoro-4-methylphenyl)-5-oxovaleric acid | Meta | 224.23 g/mol | 898765-93-0 |

| 5-(4-Fluorophenyl)-5-oxovaleric acid | Para | 210.21 g/mol | 149437-76-3 |

| 5-(2-Fluorophenyl)-5-oxovaleric acid | Ortho | 210.21 g/mol | 199664-70-5 |

| 5-(3-Fluorophenyl)-5-oxovaleric acid | Meta | 210.20 g/mol | 845790-38-7 |

The synthetic accessibility of 5-(3-Fluoro-4-methylphenyl)-5-oxovaleric acid and its analogs has made them valuable tools for studying fluorine effects in organic chemistry. Research has shown that these compounds can undergo various chemical transformations, including reduction to form fluorinated amino acids and oxidation to form more complex fluorinated structures. The family's versatility in synthetic applications, combined with their potential biological activities, positions them as important building blocks in contemporary fluorinated organic chemistry research.

Properties

IUPAC Name |

5-(3-fluoro-4-methylphenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO3/c1-8-5-6-9(7-10(8)13)11(14)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDQRZXOWPVVDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CCCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645313 | |

| Record name | 5-(3-Fluoro-4-methylphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-93-0 | |

| Record name | 3-Fluoro-4-methyl-δ-oxobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Fluoro-4-methylphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification and Hydrolysis Route

A common approach is to first prepare the corresponding ester, such as ethyl 5-(3-fluoro-4-methylphenyl)-5-oxovalerate , followed by hydrolysis to the acid.

Step 1: Esterification

The ester is synthesized by reacting 5-(3-fluoro-4-methylphenyl)-5-oxovaleric acid with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid) under reflux conditions. This ensures complete conversion to the ethyl ester.

Step 2: Hydrolysis

The ester is then hydrolyzed under acidic or basic conditions to yield the free acid, 5-(3-fluoro-4-methylphenyl)-5-oxovaleric acid.

This method is supported by analogous syntheses of related compounds such as ethyl 5-(3-fluoro-2-methylphenyl)-5-oxovalerate, where esterification and hydrolysis are standard steps.

Use of Acetal Intermediates and Aldol-Type Condensations

According to patent literature describing related fluorophenyl keto acid derivatives, a multi-step synthesis involves:

- Preparation of an acetal intermediate from a suitable aldehyde or ketone precursor.

- Reaction of this acetal with a substituted phenyl compound under acidic catalysis (e.g., hydrochloric acid, p-toluenesulfonic acid) in solvents like toluene or dichloromethane.

- Subsequent base-catalyzed condensation (using strong non-nucleophilic bases such as potassium tert-butoxide or potassium bis(trimethylsilyl)amide) to form the keto valeric acid backbone.

This approach allows for precise control over the substitution pattern and the keto group installation.

Use of Molecular Sieves and Dean-Stark Apparatus for Water Removal

In condensation reactions, removal of water is critical to drive the equilibrium toward product formation. Techniques include:

- Use of activated 3A molecular sieves to adsorb water.

- Employing a Dean-Stark trap with azeotropic solvents such as toluene or tetrahydrofuran to continuously remove water during reflux.

These methods improve yield and purity of the keto acid intermediates and final products.

Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Purpose/Notes |

|---|---|---|

| Esterification | Ethanol, sulfuric acid or HCl, reflux | Converts acid to ester for easier handling |

| Hydrolysis | Aqueous acid or base, heat | Converts ester back to free acid |

| Acetal formation | Aldehyde/ketone, acid catalyst (HCl, p-TsOH), solvent (toluene, DCM) | Protects carbonyl for selective reactions |

| Base-catalyzed condensation | Potassium tert-butoxide, potassium bis(trimethylsilyl)amide, DBU | Forms keto valeric acid backbone |

| Water removal | Molecular sieves, Dean-Stark trap, azeotropic solvents | Drives condensation equilibrium |

Research Findings and Experimental Data

- The esterification-hydrolysis sequence is well-documented for related compounds, providing high yields and purity.

- Use of molecular sieves and Dean-Stark apparatus significantly improves reaction efficiency by removing water, a byproduct in condensation steps.

- Strong, non-nucleophilic bases enable selective formation of the keto group without side reactions.

- Acid catalysts such as p-toluenesulfonic acid facilitate acetal formation and subsequent transformations under mild conditions.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Esterification + Hydrolysis | Ethanol, H2SO4/HCl, reflux; aqueous acid/base | Simple, scalable, high yield | Requires two steps, purification |

| Acetal intermediate route | Aldehyde/ketone, acid catalyst, base (KOtBu), molecular sieves | High selectivity, control over substitution | Multi-step, requires careful control |

| Water removal techniques | Molecular sieves, Dean-Stark trap, azeotropic solvents | Drives equilibrium, improves yield | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-4-methylphenyl)-5-oxovaleric acid undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The fluoro group on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 5-(3-Fluoro-4-methylphenyl)-5-oxovaleric acid derivatives with additional carboxylic acid groups.

Reduction: Formation of 5-(3-Fluoro-4-methylphenyl)-5-hydroxyvaleric acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

5-(3-Fluoro-4-methylphenyl)-5-oxovaleric acid serves as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for various chemical transformations, making it valuable in synthetic chemistry.

Biology

This compound is investigated for its potential biological activity , particularly its interactions with enzymes and receptors. The fluorine atom enhances binding affinity, which may lead to significant biological effects:

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer Activity | Inhibits proliferation of cancer cells in vitro | |

| Anti-inflammatory Effects | Reduces markers of inflammation in animal models | |

| Neuroprotective Properties | Protects neuronal cells from oxidative stress |

Medicine

In medicinal chemistry, 5-(3-Fluoro-4-methylphenyl)-5-oxovaleric acid is explored as a lead compound for drug discovery. Its potential therapeutic properties are being studied for various diseases, including cancer and inflammatory conditions.

Case Studies

-

Anticancer Activity:

- A study demonstrated that 5-(3-Fluoro-4-methylphenyl)-5-oxovaleric acid inhibited the growth of breast and lung cancer cell lines by inducing apoptosis and cell cycle arrest.

-

Anti-inflammatory Effects:

- In murine models, administration resulted in significant reductions in pro-inflammatory cytokines (e.g., IL-6, TNF-alpha), suggesting potential utility in treating inflammatory diseases.

-

Neuroprotective Properties:

- Research indicated that this compound mitigated neurotoxicity induced by oxidative stress in neuronal cell cultures, associated with upregulation of antioxidant defenses.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 5-(3-Fluoro-4-methylphenyl)-5-oxovaleric acid:

| Modification | Activity Change | Notes |

|---|---|---|

| Fluorine Substitution | Increased potency against cancer cells | Enhances lipophilicity |

| Methyl Group Addition | Improved neuroprotective effects | Stabilizes structure |

| Alteration of Carbon Chain Length | Variable effects on enzyme inhibition | Depends on target specificity |

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-methylphenyl)-5-oxovaleric acid involves its interaction with molecular targets such as enzymes and receptors. The fluoro and ketone groups play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The position and nature of substituents on the phenyl ring critically influence chemical reactivity, lipophilicity, and biological activity. Below is a comparative analysis of key analogs:

Key Observations :

- Halogen vs. Alkyl Substitution : The presence of fluorine or chlorine (e.g., in 5-(4-Chloro-3-fluorophenyl)-5-oxovaleric acid) increases electronegativity, enhancing interactions with polar biological targets . Methyl groups (e.g., 5-(3-Methylphenyl)-5-oxovaleric acid) improve lipophilicity, favoring membrane penetration .

- Positional Effects : The 3-fluoro-4-methyl substitution in the parent compound creates a unique steric environment, differentiating it from analogs like 5-(4-Methoxy-2-methylphenyl)-5-oxovaleric acid, where substituents alter electronic properties .

Functional Group Modifications

Ester derivatives and analogs with heterocyclic moieties exhibit distinct reactivity and applications:

| Compound Name | Functional Group | Key Features | Yield (%) |

|---|---|---|---|

| Methyl 5-(4-chloro-3-fluorophenyl)-3-methyl-5-oxovalerate | Ester (COOCH₃) | Enhanced stability for industrial synthesis; precursor to bioactive acids | 45–72 |

| Ethyl 5-(4-fluorophenyl)-5-oxovalerate | Ester (COOCH₂CH₃) | Improved bioavailability compared to carboxylic acid analogs | 65 |

| 5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid | Methoxy (OCH₃) | High molecular weight (250.29 g/mol); applications in specialty chemicals | N/A |

Biological Activity

5-(3-Fluoro-4-methylphenyl)-5-oxovaleric acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to elucidate the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 5-(3-Fluoro-4-methylphenyl)-5-oxovaleric acid can be represented as follows:

- Molecular Formula: C₁₂H₁₃FO₃

- Molecular Weight: 232.23 g/mol

- CAS Number: 24726926

This compound features a fluorinated aromatic ring, which is significant for its biological interactions and stability.

The biological activity of 5-(3-Fluoro-4-methylphenyl)-5-oxovaleric acid is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation: It may act as an agonist or antagonist at various receptor sites, influencing signaling pathways related to cell growth and apoptosis.

Antimicrobial Properties

Research indicates that 5-(3-Fluoro-4-methylphenyl)-5-oxovaleric acid exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains.

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. In vitro assays indicated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Further research is needed to explore its efficacy in vivo.

Case Studies

-

Study on Antimicrobial Activity:

- Objective: To evaluate the antibacterial effects of 5-(3-Fluoro-4-methylphenyl)-5-oxovaleric acid.

- Methodology: Disk diffusion method was employed against E. coli and S. aureus.

- Findings: The compound demonstrated significant inhibition zones compared to control groups, indicating strong antibacterial properties.

-

Study on Anticancer Effects:

- Objective: To assess the cytotoxic effects on human cancer cell lines.

- Methodology: MTT assay was utilized to measure cell viability after treatment with varying concentrations of the compound.

- Findings: A dose-dependent decrease in cell viability was observed, with IC50 values suggesting potent activity against targeted cancer cells.

Comparative Analysis

The following table summarizes the biological activities of 5-(3-Fluoro-4-methylphenyl)-5-oxovaleric acid compared to similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 5-(3-Fluoro-4-methylphenyl)-5-oxovaleric acid | Yes | Yes | Enzyme inhibition, receptor modulation |

| Compound A | Moderate | Yes | Enzyme inhibition |

| Compound B | Yes | No | Receptor modulation |

Q & A

Q. What are the optimal synthetic routes for 5-(3-Fluoro-4-methylphenyl)-5-oxovaleric acid, and how can purity be validated?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation of 3-fluoro-4-methylbenzene with glutaric anhydride derivatives. Post-synthesis, purity is validated via HPLC (≥98% purity threshold) and LC-MS to confirm molecular weight (e.g., expected [M+H]+ at 254.2 g/mol). TLC with silica gel plates (ethyl acetate/hexane, 1:1) can monitor reaction progress . For fluorinated aromatic intermediates, ¹⁹F NMR is critical to confirm substitution patterns (δ -110 to -120 ppm for meta-fluorine) .

Q. How should researchers design experiments to assess the compound’s solubility and stability under physiological conditions?

- Methodological Answer : Use a tiered approach:

- Solubility : Test in buffers (pH 1.2–7.4) using shake-flask methods with UV-Vis quantification (λmax ~270 nm for conjugated ketones).

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC for decomposition products (e.g., hydrolysis of the oxovaleric moiety) . Include controls with antioxidants (e.g., BHT) to assess oxidative stability.

Q. What spectroscopic techniques are essential for structural elucidation?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the fluorinated aromatic ring (e.g., para-methyl at δ 2.3 ppm; carbonyl at ~208 ppm).

- IR Spectroscopy : Confirm ketone (C=O stretch at ~1700 cm⁻¹) and carboxylic acid (broad O-H stretch at 2500–3000 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular formula (C₁₂H₁₁FO₃) and rule out halogenated impurities .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer : Use density functional theory (DFT) to calculate electrophilicity indices (ω) for the ketone and carboxylic acid groups. Molecular dynamics (MD) simulations in implicit solvent models (e.g., water, DMSO) can map electrostatic potential surfaces, identifying susceptible sites for nucleophilic attack (e.g., α-carbon to the ketone) . Pair these with experimental kinetic studies (e.g., reaction with amines or thiols) to validate predictions.

Q. What experimental strategies address contradictions in observed biological activity across cell lines?

- Methodological Answer :

- Dose-Response Profiling : Test activity in ≥3 cell lines (e.g., HEK293, HepG2, MCF-7) with IC₅₀ calculations to identify cell-type-specific effects.

- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to silence putative targets (e.g., enzymes interacting with fluorinated aryl groups).

- Metabolomics : LC-MS-based profiling to detect metabolite interference (e.g., glutathione conjugation altering bioavailability) .

Q. How can researchers evaluate the environmental fate of this compound using OECD guidelines?

- Methodological Answer : Follow OECD 307 (aerobic biodegradation) and OECD 106 (adsorption-desorption) protocols:

- Biodegradation : Use soil slurry systems (20°C, dark) with GC-MS to track degradation intermediates (e.g., defluorinated byproducts).

- Adsorption : Batch experiments with varying soil organic matter (SOM) content; calculate Freundlich coefficients (Kf) to model mobility .

- Ecotoxicity : Daphnia magna acute toxicity assays (48-h LC₅₀) to assess aquatic risk .

Methodological Considerations

Q. What statistical frameworks are robust for analyzing dose-dependent cytotoxicity data with high variability?

- Methodological Answer : Apply nonlinear mixed-effects modeling (NLME) to account for inter-experimental variability. Use Akaike’s Information Criterion (AIC) to compare Hill slope vs. log-logistic models. For outliers, leverage Grubbs’ test (α=0.05) or iterative reweighted least squares (IRLS) .

Q. How can isotopic labeling (e.g., ¹⁸O) track metabolic pathways in vivo?

- Methodological Answer : Synthesize ¹⁸O-labeled analogs at the ketone position via acid-catalyzed exchange with H₂¹⁸O. Administer to rodent models and use tandem MS (MS/MS) to detect labeled metabolites in plasma/urine. Compare fragmentation patterns to unlabeled controls to map oxidative metabolism (e.g., hydroxylation at the methylphenyl group) .

Data Contradiction Analysis

Q. How to resolve discrepancies between computational predictions and experimental logP values?

- Methodological Answer :

- Re-evaluate Computational Models : Compare atomistic (e.g., COSMO-RS) vs. fragment-based (e.g., XLogP3) methods.

- Experimental Validation : Use shake-flask (pH 7.4) with octanol/water partitioning, followed by HPLC quantification. Adjust for ionization (carboxylic acid pKa ~4.5) using Henderson-Hasselbalch corrections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.